molecular formula C17H18N2O B12213950 Phenazine, 1-butyl-7-methoxy- CAS No. 1393525-03-5

Phenazine, 1-butyl-7-methoxy-

Cat. No.: B12213950
CAS No.: 1393525-03-5
M. Wt: 266.34 g/mol
InChI Key: MLRHHBFIPGGVCF-UHFFFAOYSA-N
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Description

Phenazine derivatives are heterocyclic compounds characterized by a dibenzopyrazine structure, widely studied for their redox activity, antimicrobial properties, and applications in materials science . The compound 1-butyl-7-methoxy-phenazine features a butyl group at position 1 and a methoxy group at position 5.

Properties

CAS No.

1393525-03-5

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

1-butyl-7-methoxyphenazine

InChI

InChI=1S/C17H18N2O/c1-3-4-6-12-7-5-8-15-17(12)19-14-10-9-13(20-2)11-16(14)18-15/h5,7-11H,3-4,6H2,1-2H3

InChI Key

MLRHHBFIPGGVCF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C2C(=CC=C1)N=C3C=C(C=CC3=N2)OC

Origin of Product

United States

Preparation Methods

The synthesis of phenazine derivatives, including Phenazine, 1-butyl-7-methoxy-, can be achieved through various methods. Some of the most common synthetic routes include:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

Phenazine, 1-butyl-7-methoxy- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Substituents on the phenazine core significantly alter its behavior. Key comparisons include:

Compound Substituents Key Properties Reference
1-Butyl-7-methoxy-phenazine 1-butyl, 7-methoxy Enhanced lipophilicity (butyl); electron-donating effects (methoxy)
Phenazine-1-carboxylic acid 1-carboxylic acid High polarity, water solubility; antimicrobial and antitumor activity
Pyocyanin 1-hydroxy, 5-methyl Redox-active; biofilm promotion and antimicrobial activity
Sulfonated phenazines Sulfonate groups Improved aqueous solubility; tuned redox potentials for energy storage

Redox Behavior

Phenazines undergo 2-electron reductions or proton-coupled electron transfer (PCET) mechanisms depending on the medium . Functional groups modulate redox potentials:

  • Phenazine-1-carboxylic acid: Carboxylic acid groups stabilize reduced states via hydrogen bonding, shifting redox potentials negatively compared to alkyl-substituted derivatives .

Q & A

Q. What are the key physicochemical properties of 1-butyl-7-methoxy-phenazine that influence its research applications?

Methodological Answer:

  • Spectroscopic Characterization : Use FT-IR (1100–1800 cm⁻¹ region) to compare spectral bands with structurally similar phenazine derivatives (e.g., oxidized phenazine filaments). Match key functional groups (methoxy, butyl) to reference spectra .
  • Computational Analysis : Employ DFT calculations to predict redox potentials, solvent effects (dielectric constant, εᵣ), and HOMO-LUMO gaps. Validate results against experimental cyclic voltammetry data for parent phenazine derivatives .

Q. How can researchers design synthetic routes for 1-butyl-7-methoxy-phenazine derivatives?

Methodological Answer:

  • Core Modification : Start with phenazine scaffolds and introduce methoxy/butyl groups via nucleophilic substitution or Suzuki-Miyaura cross-coupling. Use catalysts like Pd(PPh₃)₄ for regioselective functionalization .
  • Purification : Optimize crystallization conditions (e.g., ethyl acetate or methanol) and confirm purity via ¹H NMR (aromatic proton shifts at δ 7.2–8.5 ppm) and HRMS (m/z accuracy < 5 ppm) .

Q. What are the best practices for characterizing phenazine derivatives in biological systems?

Methodological Answer:

  • Fluorescence Tagging : Use phenazine’s inherent fluorescence (λₑₓ = 350–450 nm, λₑₘ = 450–600 nm) for intracellular tracking. Validate specificity with knockout strains (e.g., Pseudomonas chlororaphis mutants) .
  • Metabolic Profiling : Combine LC-MS with isotope labeling (¹³C-glucose) to trace phenazine incorporation into microbial metabolic pathways .

Advanced Research Questions

Q. How can genomic data resolve contradictions in phenazine biosynthesis across microbial species?

Methodological Answer:

  • Population Genomics : Sequence Pseudomonas isolates using short- and long-read NGS. Perform pangenome-wide association studies (mGWAS) to identify conserved biosynthetic gene clusters (e.g., phzA/phzB) and strain-specific regulators (e.g., MarR-family proteins) .
  • Functional Validation : Knock out ProY_1 (histidine transporter) or PS__04251 (carboxypeptidase) in high-PCN-producing strains to quantify changes in phenazine-1-carboxamide (PCN) titers .

Q. What computational strategies improve redox potential predictions for substituted phenazines?

Methodological Answer:

  • DFT Protocol : Use B3LYP/6-31G(d) basis set with solvent corrections (PCM model). Benchmark calculated redox potentials against experimental cyclic voltammetry data (e.g., parent phenazine: E₁/₂ = −0.45 V vs. Ag/AgCl) .
  • Solvent Effects : Adjust dielectric constant (εᵣ) in simulations to mimic polar (εᵣ = 78.5 for water) vs. nonpolar solvents (εᵣ = 4.8 for dichloromethane) and correlate with redox shifts .

Q. How do biosynthetic pathways differ for 1-butyl-7-methoxy-phenazine in Streptomyces vs. Pseudomonas?

Methodological Answer:

  • Gene Cluster Mining : Annotate phz operons in Streptomyces kebangsaanensis using antiSMASH. Compare with Pseudomonas homologs (e.g., phzF/phzG) to identify divergent tailoring enzymes (e.g., hydroxylases, methyltransferases) .
  • Pathway Reconstitution : Express S. kebangsaanensis genes in heterologous hosts (e.g., E. coli) to isolate intermediates like 6-((2-hydroxy-4-methoxyphenoxy)carbonyl)phenazine-1-carboxylic acid (HCPCA) .

Q. What experimental approaches resolve contradictions in phenazine-mediated redox homeostasis?

Methodological Answer:

  • Enzyme Assays : Incubate cell lysates (e.g., P. aeruginosa) with NADH and phenazine-1-carboxylic acid (PCA). Monitor NAD⁺ regeneration via UV-Vis (λ = 340 nm) to quantify phenazine reductase activity .
  • Gene Expression Profiling : Use RT-qPCR (2^(−ΔΔCt) method) to measure transcriptional changes in pdh (pyruvate dehydrogenase) and kgd (α-ketoglutarate dehydrogenase) under phenazine stress .

Q. How do structural modifications (e.g., methoxy/butyl groups) alter phenazine-protein interactions?

Methodological Answer:

  • Docking Studies : Simulate binding of 1-butyl-7-methoxy-phenazine to target proteins (e.g., PhzA/B) using AutoDock Vina. Validate with ITC (binding affinity) and X-ray crystallography (co-crystal structures) .
  • Mutagenesis : Introduce point mutations (e.g., PhzA-K129A) to disrupt hydrogen bonding with methoxy groups and quantify changes in phenazine core precursor (PCP) production .

Data Contradiction Analysis

Q. How to reconcile conflicting spectral data for phenazine coordination polymers?

Methodological Answer:

  • Comparative Spectroscopy : Record FT-IR and Raman spectra of 1-butyl-7-methoxy-phenazine crystals alongside oxidized phenazine filaments. Use PCA to distinguish overlapping bands (e.g., C–O–C stretching at 1250 cm⁻¹) .
  • Crystallographic Validation : Solve single-crystal XRD structures to confirm coordination modes (e.g., triangular vs. hexagonal packing) and assign spectral features to specific bonding environments .

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